RG108

Catalog No.
S548301
CAS No.
48208-26-0
M.F
C19H14N2O4
M. Wt
334.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RG108

CAS Number

48208-26-0

Product Name

RG108

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1

InChI Key

HPTXLHAHLXOAKV-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid, N-phthaloyl-L-tryptophan, N-phthaloyltryptophan, RG108

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Description

The exact mass of the compound N-Phthalyl-L-tryptophan is 334.09536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RG108 is a small molecule compound recognized as a potent inhibitor of DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA, thereby regulating gene expression. This compound is particularly notable for its ability to induce demethylation and reactivation of epigenetically silenced tumor suppressor genes without causing covalent trapping of the enzyme, distinguishing it from other similar inhibitors. RG108 has been shown to effectively block DNA methyltransferases in various human cell lines while exhibiting low cytotoxicity, making it a promising candidate for therapeutic applications in cancer treatment and epigenetic research .

  • The exact mechanism by which NPT inhibits DNMT1 is still under investigation. However, researchers hypothesize that NPT binds to the active site of DNMT1, competing with the natural substrate S-adenosyl-L-methionine (SAM) and hindering the methylation process [].
  • Information on the safety profile of NPT is limited due to its focus on research applications. As with any new compound, proper handling procedures should be followed until more data is available.

Future Research Directions

  • Further studies are needed to elucidate the specific mechanism of NPT's interaction with DNMT1.
  • In vivo and clinical trials are necessary to assess the effectiveness and safety of NPT as a potential therapeutic agent.
  • Exploring the potential for structural modifications of NPT to improve its potency and specificity is also an area of ongoing research.

RG108 has demonstrated significant biological activity as a non-cytotoxic demethylating agent. In various studies, it has been shown to reduce the activity of DNA methyltransferases by up to 75% and decrease global DNA methylation levels by approximately 42% in human bone marrow-derived stem cells. Importantly, RG108 has been found to enhance the expression of pluripotency markers such as NANOG and OCT4 without affecting cell viability . Additionally, RG108 has been associated with increased radiosensitivity in cancer cells, promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .

The synthesis of RG108 can be summarized in the following steps:

  • Formation of Intermediate: Methyl 2-((succinimidooxy)carbonyl)benzoate is synthesized from 2-(methoxycarbonyl)benzoic acid and N-hydroxysuccinimide.
  • Reaction with L-Tryptophan: The intermediate is then reacted with L-tryptophan in a basic environment (sodium carbonate in water/acetonitrile).
  • Purification: After the reaction, the mixture is acidified with hydrochloric acid, followed by extraction using ethyl acetate and solvent evaporation to yield pure RG108 .

RG108 has several applications in research and potential therapeutic settings:

  • Cancer Research: As an epigenetic modifier, RG108 can be utilized to study the reactivation of tumor suppressor genes in various cancer types.
  • Stem Cell Research: It aids in enhancing pluripotency and reprogramming capabilities in stem cells.
  • Combination Therapies: RG108 can be combined with other agents (e.g., radiation therapy) to enhance therapeutic efficacy against tumors .

Studies have shown that RG108 interacts effectively with various cellular pathways involved in gene regulation. For instance:

  • It significantly alters the expression levels of genes associated with apoptosis when combined with radiation therapy, enhancing cell death in cancer cells.
  • RG108 has been observed to modulate the activity of enzymes involved in DNA demethylation processes, such as Ten-Eleven Translocation enzymes (TETs), further contributing to its biological effects on gene expression .

Several compounds share similarities with RG108 regarding their function as DNA methyltransferase inhibitors. These include:

Compound NameMechanism of ActionUnique Features
5-AzacytidineIncorporates into DNA; inhibits DNMTsNucleoside analog that gets incorporated into DNA
ZebularineInhibits DNMTsNon-nucleoside inhibitor; less cytotoxicity
DecitabineNucleoside analog; inhibits DNMTsPrimarily used for treating myelodysplastic syndromes
BIX01294Selective inhibitor of DNMT3AMore selective towards specific DNMT isoforms

RG108 stands out due to its non-covalent mechanism that allows it to inhibit DNA methyltransferases without being incorporated into DNA, thus avoiding some side effects associated with nucleoside analogs like 5-Azacytidine and Decitabine . This unique property makes RG108 particularly valuable for research into epigenetic modulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

334.09535693 g/mol

Monoisotopic Mass

334.09535693 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2S)-2-(1,3-dioxo-2-isoindolyl)-3-(1H-indol-3-yl)propanoic acid

Dates

Modify: 2023-08-15
1: Asgatay S, Champion C, Marloie G, Drujon T, Senamaud-Beaufort C, Ceccaldi A, Erdmann A, Rajavelu A, Schambel P, Jeltsch A, Lequin O, Karoyan P, Arimondo PB, Guianvarc'h D. Synthesis and evaluation of analogues of N-phthaloyl-l-tryptophan
(RG108) as inhibitors of DNA methyltransferase 1. J Med Chem. 2014 Jan 23;57(2):421-34. doi: 10.1021/jm401419p. Epub 2014 Jan 9. PubMed PMID: 24328113.
2: Graça I, Sousa EJ, Baptista T, Almeida M, Ramalho-Carvalho J, Palmeira C, Henrique R, Jerónimo C. Anti-tumoral effect of the non-nucleoside DNMT inhibitor RG108 in human prostate cancer cells. Curr Pharm Des. 2014;20(11):1803-11. PubMed PMID: 23888969.
3: Savickiene J, Treigyte G, Jazdauskaite A, Borutinskaite VV, Navakauskiene R. DNA methyltransferase inhibitor RG108 and histone deacetylase inhibitors cooperate to enhance NB4 cell differentiation and E-cadherin re-expression by chromatin remodelling. Cell Biol Int. 2012 Nov 1;36(11):1067-78. doi: 10.1042/CBI20110649. PubMed PMID: 22845560.
4: Savickiene J, Treigyte G, Borutinskaite VV, Navakauskiene R. Antileukemic activity of combined epigenetic agents, DNMT inhibitors zebularine and RG108 with HDAC inhibitors, against promyelocytic leukemia HL-60 cells. Cell Mol Biol Lett. 2012 Dec;17(4):501-25. Epub 2012 Jul 20. PubMed PMID: 22820861.
5: Braun J, Boittiaux I, Tilborg A, Lambert D, Wouters J. The dicyclo-hexyl-amine salt of RG108 (N-phthalyl-l-tryptophan), a potential epigenetic modulator. Acta Crystallogr Sect E Struct Rep Online. 2010 Nov 13;66(Pt 12):o3175-6. doi: 10.1107/S160053681004626X. PubMed PMID: 21589471; PubMed Central PMCID: PMC3011641.
6: Schirrmacher E, Beck C, Brueckner B, Schmitges F, Siedlecki P, Bartenstein P, Lyko F, Schirrmacher R. Synthesis and in vitro evaluation of biotinylated RG108: a high affinity compound for studying binding interactions with human DNA methyltransferases. Bioconjug Chem. 2006 Mar-Apr;17(2):261-6. PubMed PMID: 16536454.

Explore Compound Types